molecular formula C18H15N5O3 B1624394 GSK-3beta Inhibitor XI CAS No. 626604-39-5

GSK-3beta Inhibitor XI

Cat. No. B1624394
M. Wt: 349.3 g/mol
InChI Key: ZDEJZKULWCZIHL-UHFFFAOYSA-N
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Description

GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.

Scientific Research Applications

Cancer Therapy

GSK-3beta inhibitors, including GSK-3beta Inhibitor XI, have been found to play a potential role in cancer therapy. Research indicates that these inhibitors can suppress proliferation and survival of pancreatic cancer cells. Certain compounds within this category have demonstrated significant antiproliferative activity against pancreatic cancer cell lines, leading to apoptosis and decreased expression of apoptosis inhibitors such as XIAP (Gaisina et al., 2009).

Neurodegenerative Diseases

GSK-3beta inhibitors are also being explored for their potential use in treating neurodegenerative diseases. The role of GSK-3beta in Alzheimer's disease has been highlighted, with specific inhibitors possibly serving as therapeutic agents. For instance, non-ATP competitive inhibitors of GSK-3beta have shown promise in this regard (Martínez et al., 2002).

Mood Disorders and Neuroprotection

Inhibitors of GSK-3beta have been identified as having potential in treating mood disorders like bipolar disorder. Lithium, a known inhibitor of GSK-3beta, demonstrates neuroprotective properties, which may be due to its ability to inhibit GSK-3beta. This inhibition could contribute to the treatment of mood disorders by blocking the pro-apoptotic effects of GSK-3beta (Li et al., 2002).

Antidepressant Effects

GSK-3beta inhibitors have shown antidepressant effects in animal models. The novel thiadiazolidinone NP031115, a putative GSK-3beta inhibitor, significantly reduced immobility time in the mouse forced swimming test, a model used to evaluate antidepressant activity (Rosa et al., 2008).

Diabetes Treatment

The role of GSK-3 in glycogen metabolism suggests that its inhibition could be beneficial in treating diabetes. Specific phosphorylated peptide inhibitors of GSK-3, which are substrate-competitive, have been shown to increase glucose uptake in primary mouse adipocytes and improve glucose tolerance tests in insulin-resistant mice (Plotkin et al., 2003).

Structural Characterization and Drug Development

Structural characterization of GSK-3beta with selective and non-selective ATP-mimetic inhibitors has aided in understanding how the enzyme accommodates diverse molecular scaffolds. This understanding is crucial for the design of second-generation GSK-3beta inhibitors (Bertrand et al., 2003).

properties

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434343
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-3beta Inhibitor XI

CAS RN

626604-39-5
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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